chemical properties of methyl (2S)-2-(methylamino)-3-phenylpropanoate
chemical properties of methyl (2S)-2-(methylamino)-3-phenylpropanoate
[1]
Executive Summary & Therapeutic Relevance
Methyl (2S)-2-(methylamino)-3-phenylpropanoate (also known as N-methyl-L-phenylalanine methyl ester ) is a critical intermediate in the synthesis of peptidomimetics and N-methylated peptide therapeutics.[1]
In drug development, the introduction of the N-methyl group at the phenylalanine residue serves three primary mechanistic functions:
-
Conformational Constraint: It restricts the rotation around the N-C
bond ( torsion angle), forcing the peptide backbone into specific conformations (often favoring cis-amide bonds) that can enhance receptor selectivity. -
Metabolic Stability: The N-methylation removes the amide proton, eliminating a primary hydrogen bond donor and sterically blocking proteolytic enzymes (e.g., chymotrypsin) from cleaving the peptide bond.[1]
-
Membrane Permeability: By masking the polar NH functionality and increasing lipophilicity, it improves the passive transport of peptide drugs across biological membranes (e.g., the Blood-Brain Barrier).[1]
This guide details the physicochemical properties, synthetic pathways, and critical reactivity profiles—specifically the risk of diketopiperazine (DKP) formation—required for the rigorous handling of this compound.
Physicochemical Characterization
The following data represents the core properties for the hydrochloride salt, which is the standard stable form for storage, and the free base, which is the reactive species generated in situ.
| Property | Value (HCl Salt) | Value (Free Base) | Notes |
| CAS Number | 19460-86-7 | 21685-51-8 | Verify specific salt form before ordering.[1] |
| Formula | |||
| Molecular Weight | 229.71 g/mol | 193.24 g/mol | |
| Appearance | White crystalline powder | Colorless to pale yellow oil | Free base oxidizes/cyclizes rapidly. |
| Solubility | Water, Methanol, DMSO | DCM, EtOAc, THF | Salt requires polar solvents; free base is organic soluble.[1] |
| LogP (Predicted) | N/A | 1.8 – 2.1 | N-methylation increases LogP vs. Phe-OMe (~1.1). |
| pKa (Amine) | ~7.2 (Estimated) | N/A | Lower than Phe-OMe due to N-Me inductive effect. |
| Chirality | L-isomer (S-configuration) | High risk of racemization if heated with strong base.[1] |
Synthetic Methodologies & Causality
Two primary routes are recommended. The choice depends on the scale and the tolerance for over-methylation byproducts.
Route A: Reductive Amination (Preferred for Scale)
Causality: Direct alkylation of L-phenylalanine methyl ester with methyl iodide is difficult to control and often yields the quaternary ammonium salt.[1] Reductive amination using formaldehyde and a hydride donor is self-limiting to the mono-methylated product due to the steric hindrance introduced after the first methylation.[1]
Protocol:
-
Reagents: L-Phenylalanine methyl ester HCl (1.0 eq), Formaldehyde (37% aq, 1.2 eq), Sodium cyanoborohydride (
, 1.5 eq), Acetic acid (catalytic), Methanol.[1] -
Dissolution: Dissolve amino ester in MeOH. Adjust pH to ~5-6 with acetic acid (critical to activate the imine formation without inhibiting the hydride).
-
Imine Formation: Add formaldehyde dropwise. Stir for 15 min.
-
Reduction: Add
in portions. The reaction is exothermic; maintain temp < 25°C to prevent side reactions. -
Workup: Quench with water. Evaporate MeOH. Extract free base into EtOAc at pH 9 (using
). -
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove traces of dimethylated byproduct.
Route B: Fukuyama-Mitsunobu Alkylation (Preferred for Purity)
Causality: For GMP applications where no dimethyl impurity is tolerated, the Fukuyama synthesis uses a sulfonamide protecting group (Nosyl) to activate the nitrogen for mono-alkylation via Mitsunobu conditions, strictly preventing over-methylation.[1]
Workflow Diagram:
Figure 1: The Fukuyama-Mitsunobu pathway ensures strict mono-methylation by utilizing a sulfonamide 'temporary activation' group.[1]
Critical Reactivity: The Diketopiperazine (DKP) Trap
The Problem: Methyl (2S)-2-(methylamino)-3-phenylpropanoate is exceptionally prone to auto-cyclization to form diketopiperazines (DKPs), specifically 1,4-dimethyl-3,6-diphenylpiperazine-2,5-dione (if dimerizing) or mixed DKPs in dipeptides.[1]
Mechanism: The N-methyl group favors the cis-conformation of the peptide bond (or the precursor amine approach angle).[1] In the free base form, the secondary amine is a potent nucleophile that attacks the ester carbonyl of a neighboring molecule (dimerization) or its own chain if coupled to another amino acid.
Self-Validating Stability Protocol:
-
Storage: Always store as the HCl salt at -20°C. The protonated amine cannot act as a nucleophile.[1]
-
Usage: Liberate the free base immediately before the coupling reaction. Do not store the free base in solution (e.g., DMF/DCM) for >1 hour.
-
Coupling: When coupling to the N-methyl amine (acting as nucleophile), use high-reactivity reagents (HATU or PyBrOP) to outcompete the slow kinetics caused by steric hindrance.[1]
-
Coupling (C-terminus): When coupling this ester to another amino acid, avoid basic conditions during deprotection steps of the next residue, as this triggers DKP formation and chain termination.
Figure 2: The DKP trap. The N-methyl group lowers the energy barrier for the cis-conformation, accelerating the irreversible cyclization that terminates peptide synthesis.[1]
Analytical Validation
To verify the identity and purity of the compound, the following markers must be checked.
-
1H NMR (CDCl3, 400 MHz):
-
N-Me: Singlet at
~2.3–2.4 ppm (3H). -
O-Me: Singlet at
~3.6–3.7 ppm (3H). -
Alpha-H: Triplet/dd at
~3.3–3.5 ppm (1H). -
Aromatic: Multiplet at
7.1–7.3 ppm (5H). -
Note: If signals are split or broadened, check for rotamers (common in N-Me peptides) or DKP formation (distinct shift in alpha-proton).[1]
-
-
Mass Spectrometry (ESI):
-
[M+H]+: 194.12 m/z.
-
[2M+H]+: 387.2 m/z (Dimer).
-
DKP Peak: If 355.2 m/z (Dimer - 2xMeOH) is observed, the sample has degraded.[1]
-
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters. Link
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004).[1] Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Link[1]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005).[1] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Link
-
PubChem. (2025).[2][3][4] Methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride.[1][5] National Library of Medicine. Link[1]
-
ChemicalBook. (2025). N-Methyl-L-phenylalanine methyl ester hydrochloride Properties. Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. L-Phenylalanine, methyl ester | C10H13NO2 | CID 736234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Methylamino)-3-phenylpropanoic acid | C10H13NO2 | CID 4657542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride | C10H14ClNO2 | CID 18608559 - PubChem [pubchem.ncbi.nlm.nih.gov]
